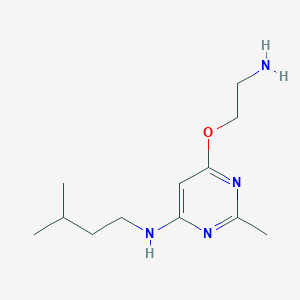

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine

Overview

Description

“2-(2-Aminoethoxy)ethanol” is a short PEG linker containing an amino group with a hydroxyl group. The amino (NH2) group is reactive with activated NHS esters, carbonyls (ketone, aldehyde) etc .

Synthesis Analysis

The synthesis of 2-(2-Aminoethoxy)ethanol involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a combustible, colorless to light yellow, thick liquid. It has a fishy odor and is water-soluble .Scientific Research Applications

Synthesis and Reactivity

- Synthesis of Aryloxy and Alkylamino Pyrimidines : Research has described the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines through reactions with phenols, demonstrating the pyrimidine scaffold's versatility for functionalization, which is crucial for developing pharmaceuticals and agrochemicals (Erkin et al., 2015).

- Chemical Modification and Surface Functionalization : A study on carbon fiber surfaces treated with nitric acid and amines, including tetraethylenepentamine (TEPA), highlights the potential of amine-functionalized materials for enhanced adhesion properties, suggesting that similar approaches could be applied to modify materials with pyrimidine derivatives for specific applications (Pittman et al., 1997).

Mechanism of Action

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions such as signal transduction, nutrient uptake, and muscle contraction .

Mode of Action

This compound interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2 . This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility (inotropic effect) and enhancing relaxation during the diastolic phase (lusitropic effect) .

Biochemical Pathways

The compound affects the calcium signaling pathway, which is central to cardiac muscle contraction and relaxation . By inhibiting sodium-potassium ATPase, it disrupts the ion balance, leading to an increase in intracellular sodium. This, in turn, reduces the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium . Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium into the sarcoplasmic reticulum, further contributing to the increase in intracellular calcium .

Result of Action

The increase in intracellular calcium concentration due to the action of this compound results in improved cardiac muscle contractility and enhanced diastolic relaxation . This can potentially alleviate symptoms in conditions such as acute heart failure syndromes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(2-aminoethoxy)-2-methyl-N-(3-methylbutyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-9(2)4-6-14-11-8-12(17-7-5-13)16-10(3)15-11/h8-9H,4-7,13H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVHICMYOKNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCN)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

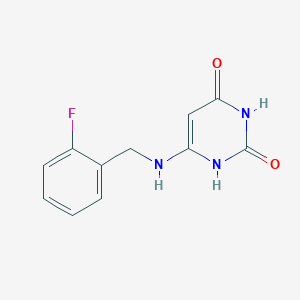

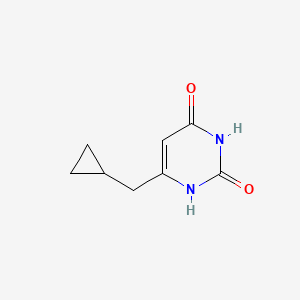

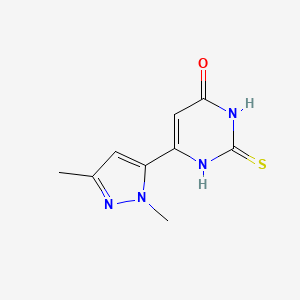

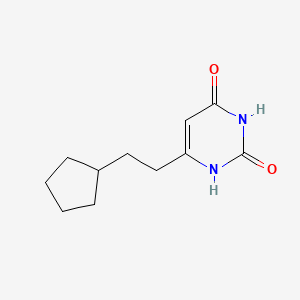

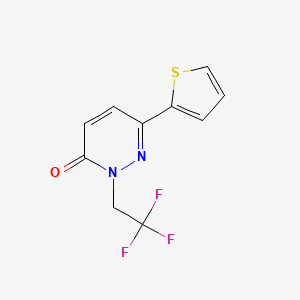

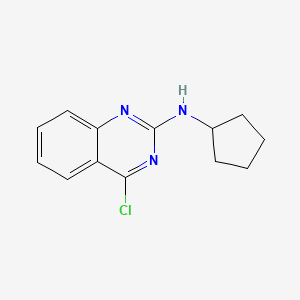

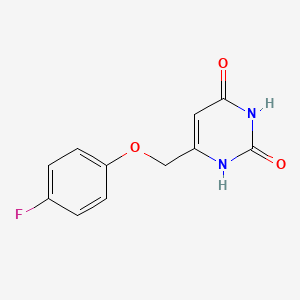

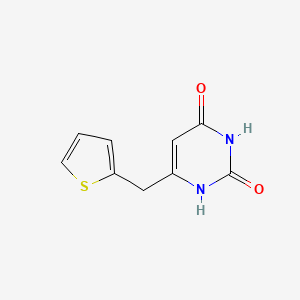

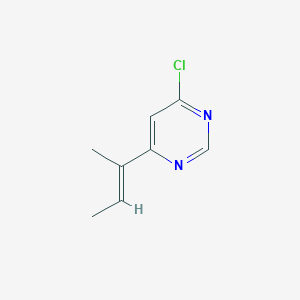

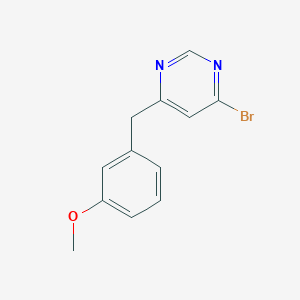

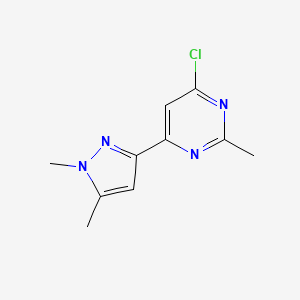

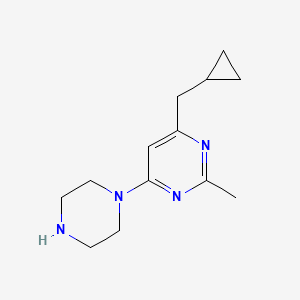

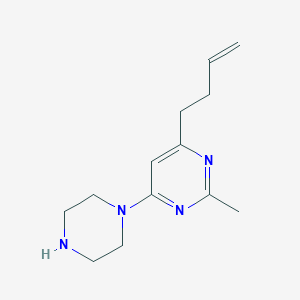

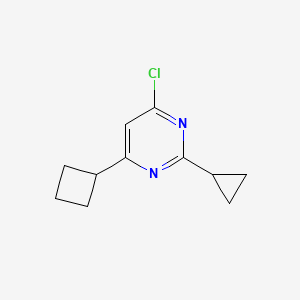

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.